molecular formula C16H31NO3 B6193543 methyl 3-dodecanamidopropanoate CAS No. 173953-13-4

methyl 3-dodecanamidopropanoate

Cat. No.: B6193543
CAS No.: 173953-13-4
M. Wt: 285.42 g/mol
InChI Key: DIPNQRYMIPDROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-dodecanamidopropanoate is an amide ester with the molecular formula C₁₆H₃₁NO₃ and a calculated molecular weight of 285.43 g/mol . Its structure comprises a dodecanamido (C₁₂ alkyl chain linked via an amide group) moiety and a methyl ester terminal group. The compound is cataloged under the CAS number EN300-28253247 and is primarily utilized as a building block in organic synthesis, particularly for surfactants and specialty polymers .

Properties

CAS No.

173953-13-4

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

methyl 3-(dodecanoylamino)propanoate

InChI

InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-15(18)17-14-13-16(19)20-2/h3-14H2,1-2H3,(H,17,18)

InChI Key

DIPNQRYMIPDROO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-dodecanamidopropanoate can be synthesized through a multi-step process involving the following key steps:

    Acylation: β-Alanine is first acylated with dodecanoyl chloride in the presence of a base such as triethylamine to form N-dodecanoyl-β-alanine.

    Esterification: The resulting N-dodecanoyl-β-alanine is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-dodecanamidopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-dodecanoyl-β-alanine and methanol.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reagent for reducing the amide group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Hydrolysis: N-dodecanoyl-β-alanine and methanol.

    Reduction: N-dodecyl-β-alanine.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-dodecanamidopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful building block in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.

    Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism by which methyl 3-dodecanamidopropanoate exerts its effects depends on its application:

    In biological systems: , it may interact with lipid membranes, altering their properties and affecting membrane-associated processes.

    In chemical reactions: , its reactivity is governed by the functional groups present, such as the ester and amide groups, which can participate in various organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamido Esters

Methyl 3-dodecanamidopropanoate belongs to the alkylamido ester family. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Functional Groups
This compound C₁₆H₃₁NO₃ 285.43 C12 Amide, methyl ester
Methyl 3-decanamidopropanoate C₁₄H₂₇NO₃ 257.37 C10 Amide, methyl ester
Ethyl 3-dodecanamidopropanoate C₁₇H₃₃NO₃ 299.45 C12 Amide, ethyl ester
  • Chain Length Effects : Shorter alkyl chains (e.g., C10 analogs) reduce hydrophobicity, leading to higher critical micelle concentrations (CMCs) compared to C12 derivatives. Conversely, longer chains (e.g., C14) enhance surfactant efficiency but may compromise solubility .
  • Ester Group Variation : Ethyl esters (vs. methyl) marginally increase molecular weight and alter hydrolysis kinetics, influencing applications in controlled-release formulations .

Quaternary Ammonium Surfactants

Quaternary ammonium compounds (QACs), such as benzalkonium chloride-C12 (BAC-C12) , share similar alkyl chain lengths but differ in head-group chemistry:

Compound Molecular Formula Molecular Weight (g/mol) CMC (mM) Key Functional Groups
BAC-C12 C₁₂H₂₅N(CH₃)₃Cl 283.89 8.3 (spectrofluorometry) Quaternary ammonium, chloride
This compound C₁₆H₃₁NO₃ 285.43 N/A Amide, methyl ester
  • Head-Group Impact: QACs like BAC-C12 exhibit lower CMCs (≈8 mM) due to strong ionic interactions, whereas this compound’s nonionic amide/ester groups likely result in higher CMCs (>10 mM) and pH-dependent behavior .
  • Biocompatibility : QACs are potent disinfectants but can exhibit cytotoxicity, while amide esters are generally milder, making them preferable in cosmetic and pharmaceutical formulations .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) prioritize functional groups and topology, which correlate with biological activity . For example:

  • This compound shares <30% similarity with BAC-C12 due to divergent head groups, explaining differences in antimicrobial efficacy .
  • Analog screening (e.g., replacing dodecanamido with tetradecanamido) requires molecular dynamics simulations to predict solubility and aggregation behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.